2-Amino-3-(2-phenylphenyl)propanoic acid
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Overview
Description
2-Phenyl-dl-phenylalanine, also known as DL-2-Amino-3-phenylpropanoic acid, is a synthetic amino acid derivative. It is a racemic mixture of D- and L-phenylalanine, where the phenyl group is attached to the alpha carbon of the amino acid. This compound is of interest due to its structural similarity to phenylalanine, an essential amino acid involved in protein synthesis and various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-dl-phenylalanine can be synthesized through several methods. One common approach involves the Strecker synthesis, where benzaldehyde reacts with ammonium chloride and potassium cyanide to form phenylglycine nitrile, which is then hydrolyzed to produce 2-phenyl-dl-phenylalanine . Another method involves the catalytic hydrogenation of phenylpyruvic acid in the presence of ammonia .
Industrial Production Methods
Industrial production of 2-phenyl-dl-phenylalanine typically involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are designed to overproduce phenylalanine by optimizing the metabolic pathways and increasing the availability of precursors such as phenylpyruvate .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-dl-phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylalaninol.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
2-Phenyl-dl-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound to study enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like depression and chronic pain.
Mechanism of Action
The mechanism of action of 2-phenyl-dl-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for regulating mood, cognition, and pain perception. The compound’s effects are mediated through its interaction with enzymes like phenylalanine hydroxylase, which converts it to tyrosine, and subsequently to dopamine and norepinephrine .
Comparison with Similar Compounds
2-Phenyl-dl-phenylalanine is unique due to its racemic nature, which allows it to interact with both D- and L-specific enzymes and receptors. Similar compounds include:
L-Phenylalanine: An essential amino acid involved in protein synthesis.
D-Phenylalanine: A non-proteinogenic amino acid with potential analgesic effects.
Tyrosine: A derivative of phenylalanine involved in the synthesis of neurotransmitters and hormones.
Properties
CAS No. |
6960-35-6 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-amino-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18) |
InChI Key |
DBMVJVZQGTXWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N |
Origin of Product |
United States |
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